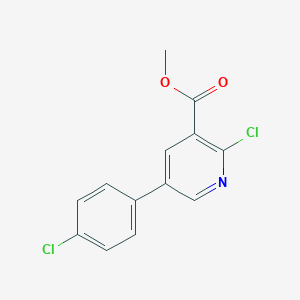
1-Chloro-2-(dichlorofluoromethylthio)ethane
描述
1-Chloro-2-(dichlorofluoromethylthio)ethane, commonly known as DDT, is an organic compound with a unique chemistry and wide range of applications in scientific research. DDT has been used as an insecticide since the 1940s, and its use has been controversial due to its persistence in the environment and its potential for bioaccumulation. Despite this, DDT remains a useful tool for scientists due to its unique properties and wide range of applications.
科学研究应用
DDT has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a solvent for organic reactions, as an insecticide, and as a precursor for other compounds. DDT can also be used in the synthesis of polymers, pharmaceuticals, and other compounds. Additionally, DDT can be used to study the effects of environmental pollutants on living organisms.
作用机制
The mechanism of action of DDT is complex and not fully understood. It is believed that DDT acts by disrupting the normal functioning of the nervous system of insects. DDT binds to the nerve cells and blocks the transmission of nerve signals, resulting in paralysis and death. Additionally, DDT can interfere with the metabolism of insects, resulting in the accumulation of toxic metabolites and death.
Biochemical and Physiological Effects
The biochemical and physiological effects of DDT vary depending on the organism and the concentration of DDT. In humans, DDT can cause skin irritation, eye irritation, and respiratory problems. At high concentrations, DDT can cause liver damage, neurological effects, and cancer. In insects, DDT can cause paralysis and death.
实验室实验的优点和局限性
One of the main advantages of using DDT in laboratory experiments is its stability and low cost. DDT is relatively stable, making it easy to store and handle. Additionally, DDT is relatively inexpensive compared to other compounds, making it a cost-effective choice for laboratory experiments. However, DDT can be toxic to humans and other organisms, and should be handled with care.
未来方向
In the future, DDT could be used in the development of new insecticides and pesticides. Additionally, DDT could be used in the development of new polymers, pharmaceuticals, and other compounds. Finally, DDT could be used to study the effects of environmental pollutants on living organisms.
合成方法
The synthesis of DDT involves a two-step process. First, 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) is reacted with sulfur dioxide in the presence of a catalyst to produce 1-chloro-2-(dichlorofluoromethylthio)ethane. This reaction is carried out at temperatures between 50 and 80°C, with a catalyst such as zinc chloride or aluminum chloride. In the second step, the DDT is reacted with chlorine in the presence of a catalyst to produce the final product. This reaction is carried out at temperatures between 80 and 100°C, with a catalyst such as zinc chloride or aluminum chloride.
属性
IUPAC Name |
1-chloro-2-[dichloro(fluoro)methyl]sulfanylethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3FS/c4-1-2-8-3(5,6)7/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRZBSQVXNUZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SC(F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250341 | |
| Record name | 1-Chloro-2-[(dichlorofluoromethyl)thio]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
461-33-6 | |
| Record name | 1-Chloro-2-[(dichlorofluoromethyl)thio]ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-[(dichlorofluoromethyl)thio]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)
![tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311369.png)

![Dichloro[(dichloromethyl)thio]fluoro-methane, 97%](/img/structure/B6311385.png)








![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)
